2(3H)-Benzoxazolone, 4-hydroxy-
Overview
Description
2(3H)-Benzoxazolone, 4-hydroxy- is a heterocyclic organic compound that belongs to the benzoxazolone family This compound is characterized by a benzene ring fused to an oxazolone ring with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 4-hydroxy- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with phosgene or its derivatives, followed by hydrolysis to yield the desired compound . Another approach involves the use of 2-aminophenol as a precursor, which undergoes cyclization with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of 2(3H)-Benzoxazolone, 4-hydroxy- often employs large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzoxazolone, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazolone derivatives .
Scientific Research Applications
2(3H)-Benzoxazolone, 4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure and exhibit comparable biological activities.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties, it also has some biological activities.
Quinazolinone derivatives: These compounds are structurally related and have shown potential in various therapeutic applications.
Uniqueness: 2(3H)-Benzoxazolone, 4-hydroxy- stands out due to its unique combination of a benzene ring fused to an oxazolone ring with a hydroxyl group at the 4-position. This structural feature contributes to its diverse biological activities and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQYJGZBZLNTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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